molecular formula C23H19NOS B4766699 [4-(1,3-Benzothiazol-2-yl)phenyl]-(2,4,6-trimethylphenyl)methanone

[4-(1,3-Benzothiazol-2-yl)phenyl]-(2,4,6-trimethylphenyl)methanone

Cat. No.: B4766699
M. Wt: 357.5 g/mol
InChI Key: ADTIQCDNCBHEOL-UHFFFAOYSA-N
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Description

[4-(1,3-Benzothiazol-2-yl)phenyl]-(2,4,6-trimethylphenyl)methanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole ring fused with a phenyl group and a trimethylphenyl methanone moiety, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzothiazol-2-yl)phenyl]-(2,4,6-trimethylphenyl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

[4-(1,3-Benzothiazol-2-yl)phenyl]-(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Scientific Research Applications

Chemistry

In chemistry, [4-(1,3-Benzothiazol-2-yl)phenyl]-(2,4,6-trimethylphenyl)methanone is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its unique structural properties that allow it to interact with biological macromolecules.

Medicine

In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities, owing to its ability to interact with specific molecular targets in cells .

Industry

Industrially, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties .

Mechanism of Action

The mechanism of action of [4-(1,3-Benzothiazol-2-yl)phenyl]-(2,4,6-trimethylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes. For example, its anticancer activity may be attributed to its ability to inhibit certain kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a benzothiazole ring and a trimethylphenyl methanone moiety, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)phenyl]-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NOS/c1-14-12-15(2)21(16(3)13-14)22(25)17-8-10-18(11-9-17)23-24-19-6-4-5-7-20(19)26-23/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTIQCDNCBHEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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